molecular formula C13H21NO B6144131 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline CAS No. 1094646-62-4

3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline

Cat. No.: B6144131
CAS No.: 1094646-62-4
M. Wt: 207.31 g/mol
InChI Key: CKDBWVFSTPETOD-UHFFFAOYSA-N
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Description

3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a substituted aniline derivative of interest in chemical and agricultural research. This compound features an aniline ring substituted with a methyl group and an ether linkage to a 4-methylpentan-2-yl chain. Substituted anilines often serve as key synthetic intermediates for developing more complex molecules. Specifically, research into structurally similar anilide derivatives has shown that such compounds can exhibit fungicidal activity against a range of plant pathogens, including those affecting rice and wheat, such as Pyricularia oryzae and Erysiphe graminis . The mechanism of action for this class of compounds is an area of active investigation but may involve the disruption of critical biological pathways in target organisms. Presented for research and development purposes only, this chemical is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-(4-methylpentan-2-yloxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)7-11(4)15-13-6-5-12(14)8-10(13)3/h5-6,8-9,11H,7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDBWVFSTPETOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC(C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 4 4 Methylpentan 2 Yl Oxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, the primary disconnections target the ether bond and the aromatic carbon-nitrogen bond.

Targeting the Ether Linkage Formation

The most logical and common retrosynthetic strategy involves the disconnection of the carbon-oxygen bond of the ether linkage. This approach, rooted in the principles of Williamson ether synthesis and related reactions, generates two key synthons: an aromatic component and an alkyl component. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Synthon A (Aromatic): A 3-methyl-4-oxyaniline derivative (acting as a nucleophile).

Synthon B (Alkyl): A 4-methylpentan-2-yl derivative with a suitable leaving group (acting as an electrophile).

Alternatively, the polarity can be reversed:

Synthon C (Aromatic): A 4-halo-3-methylaniline derivative (acting as an electrophile).

Synthon D (Alkyl): A 4-methylpentan-2-oxide anion (acting as a nucleophile).

The latter approach is often preferred as it allows for the use of Nucleophilic Aromatic Substitution (SNAr) chemistry, particularly if the aromatic ring is "activated" by electron-withdrawing groups. researchgate.netlibretexts.org

Approaches to the Aromatic Amine Functionality

The timing of the introduction of the aniline's amino group is a critical strategic consideration.

Late-Stage Amine Formation: A powerful strategy involves beginning with an aromatic precursor containing a nitro group, such as 4-fluoro-2-methyl-1-nitrobenzene. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for SNAr, facilitating the initial ether formation. nih.govpressbooks.pub The nitro group is then reduced to the desired amine in a final synthetic step. This route avoids potential side reactions involving the amine group and often leads to cleaner reactions and higher yields.

Alkylation Reactions for Ether Linkage Construction

The formation of the alkyl aryl ether bond is the cornerstone of the synthesis. This is typically accomplished through nucleophilic substitution reactions where an alkoxide displaces a leaving group.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Aromatics

The SNAr mechanism is a highly effective method for constructing the ether linkage in this specific target molecule. pearson.com The reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group (like a halide) and is activated by strong electron-withdrawing groups positioned ortho or para to that leaving group. libretexts.orgpressbooks.pubacs.org

A common pathway for synthesizing this compound via SNAr involves:

Deprotonation of the secondary alcohol, 4-methylpentan-2-ol, with a strong base to form the corresponding alkoxide nucleophile.

Reaction of this alkoxide with an activated aromatic electrophile, such as 4-fluoro-2-methyl-1-nitrobenzene. The nitro group provides the necessary electronic activation for the substitution to occur. nih.gov

Subsequent reduction of the nitro-intermediate to yield the final aniline (B41778) product.

Investigation of Reaction Conditions: Solvents, Bases, and Temperature Profiles

The efficiency of the SNAr etherification is highly dependent on the chosen reaction parameters. The selection of solvent, base, and temperature is crucial for maximizing yield and minimizing side reactions. fishersci.co.uk

Solvents: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base, thereby increasing the reactivity of the alkoxide nucleophile. acsgcipr.org

Bases: The base must be strong enough to deprotonate the secondary alcohol to a sufficient extent. Sodium hydride is a common choice for this purpose. fishersci.co.uk

Temperature: The reaction often requires heating to proceed at a reasonable rate, although excessively high temperatures can lead to decomposition.

Table 1: Typical Reaction Conditions for SNAr Ether Synthesis

ParameterExamplesFunction
SolventDMF, DMSO, NMP, THFSolvates ions and reagents, facilitating the reaction.
BaseNaH, K₂CO₃, KHMDS, Cs₂CO₃Deprotonates the alcohol to form the active alkoxide nucleophile.
TemperatureRoom Temperature to >100 °CProvides activation energy for the reaction to proceed.

Catalytic Approaches to Alkyl Aryl Ether Formation

While SNAr is a robust method, modern transition-metal-catalyzed cross-coupling reactions offer powerful alternatives for C-O bond formation, often under milder conditions. nih.gov These methods have expanded the scope of ether synthesis, particularly for less activated or sterically hindered substrates. researchgate.netnih.gov

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. Modern variations use ligands to improve reaction efficiency and broaden the substrate scope. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that has become a versatile tool for forming aryl ethers from aryl halides or triflates and alcohols. organic-chemistry.org

These catalytic systems typically involve a metal catalyst, a specialized ligand, and a base. While potentially more expensive, they can be advantageous for substrates that are not suitable for traditional SNAr conditions. thieme-connect.com

Table 2: Catalytic Systems for Alkyl Aryl Ether Formation

MethodCatalyst/Ligand SystemTypical Substrates
Ullmann-type CouplingCu(I) salts with ligands like phenanthrolines or N,N-dimethylglycineAryl iodides/bromides and aliphatic alcohols
Buchwald-Hartwig CouplingPalladium complexes with bulky phosphine (B1218219) ligandsAryl halides/triflates and a wide range of alcohols

Reduction of Aromatic Nitro Precursors to Aniline

The conversion of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. wikipedia.org The immediate precursor for the target compound would be 1-methyl-2-[(4-methylpentan-2-yl)oxy]-4-nitrobenzene. The reduction of this nitroarene is the final key step in many synthetic pathways to produce the desired aniline. A variety of methods exist, ranging from catalytic hydrogenation to chemoselective chemical reductions. wikipedia.orgyoutube.com

Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of aromatic nitro compounds to their corresponding anilines. google.comrsc.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

One of the most common and effective catalysts for this transformation is palladium on carbon (Pd/C). youtube.comcommonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. While often performed at elevated pressures, the reaction can sometimes proceed at atmospheric pressure.

Raney nickel is another effective catalyst for nitro group reductions. wikipedia.orgcommonorganicchemistry.com It is particularly useful in cases where the substrate contains functionalities sensitive to hydrogenolysis, such as certain halogen substituents, where Pd/C might be too reactive. commonorganicchemistry.com Other noble metal catalysts, such as platinum(IV) oxide (PtO₂), are also utilized for this purpose. wikipedia.org

During catalytic hydrogenation, it is crucial to monitor the reaction to avoid the accumulation of intermediates like hydroxylamines, which can be unstable and pose safety risks under certain conditions. google.commt.com The addition of catalytic amounts of certain compounds, such as vanadium compounds, has been shown to prevent the buildup of these intermediates, leading to a purer product and a faster reaction. google.com

Table 1: Common Catalysts for Hydrogenation of Aromatic Nitro Compounds

Catalyst Typical Conditions Advantages Considerations
Palladium on Carbon (Pd/C) H₂ (1-50 atm), Methanol or Ethanol High efficiency, widely applicable. commonorganicchemistry.com Can reduce other functional groups (e.g., alkenes, some halides). youtube.com
Raney Nickel H₂ (1-50 atm), Ethanol Effective for nitro groups, less prone to causing dehalogenation than Pd/C. commonorganicchemistry.com Pyrophoric nature requires careful handling.
**Platinum(IV) Oxide (PtO₂) ** H₂ (1-3 atm), Acetic Acid or Ethanol Highly active catalyst. Higher cost compared to other options.

| Cobalt-based Catalysts | H₂ (1.5 MPa), Water, 100 °C | Utilizes earth-abundant metals. rsc.org | May require higher temperatures and pressures. |

This table is interactive. Click on the headers to sort the data.

When a molecule contains other reducible functional groups, a chemoselective method that specifically targets the nitro group is required. The ether linkage in the precursor to this compound is generally stable, but in more complex syntheses, functionalities like ketones, esters, nitriles, or halogens may be present.

Classical methods for chemoselective nitro reduction often involve the use of metals in acidic media. For instance, iron powder in the presence of an acid like acetic acid or hydrochloric acid is a mild and selective method for converting nitro groups to amines. wikipedia.orgcommonorganicchemistry.com Similarly, tin(II) chloride (SnCl₂) and zinc (Zn) metal in acidic conditions are also effective and selective reagents. wikipedia.orgcommonorganicchemistry.com

More recently, modern methods have been developed that offer high chemoselectivity under mild, often metal-free, conditions. A system using tetrahydroxydiboron (B82485) (B₂(OH)₄) as a reductant with 4,4'-bipyridine (B149096) as an organocatalyst can reduce aromatic nitro compounds in minutes at room temperature, tolerating sensitive groups such as vinyl, ethynyl, carbonyl, and halogens. acs.orgorganic-chemistry.org Another highly selective system employs copper nanoparticles with ammonium (B1175870) formate, which effectively reduces nitroarenes without affecting groups like chlorides, iodides, esters (COOR), and nitriles (CN). acs.org

Sodium sulfide (B99878) (Na₂S) can also serve as a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It can even selectively reduce one nitro group in the presence of another. wikipedia.org

Table 2: Comparison of Chemoselective Nitro Reduction Reagents

Reagent/System Conditions Tolerated Functional Groups
Fe / Acid (e.g., AcOH, HCl) Acidic, often heated Esters, amides, nitriles, ketones. commonorganicchemistry.com
SnCl₂ / Acid Acidic Esters, ketones, nitriles. commonorganicchemistry.com
B₂(OH)₄ / 4,4'-bipyridine Room temperature, metal-free Vinyl, ethynyl, carbonyl, halogen. acs.org
Cu nanoparticles / NH₄HCO₂ 120 °C, Ethylene glycol Cl, I, COR, COOR, CN. acs.org

| Na₂S | Basic or neutral | Useful when hydrogenation or acid is incompatible. commonorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

Stereoselective Synthesis of this compound

The target molecule possesses a chiral center at the C2 position of the pentanoxy side chain. Therefore, producing a single enantiomer of this compound requires a stereoselective synthetic strategy. This typically involves either starting with an enantiomerically pure precursor or separating the final racemic product into its constituent enantiomers.

The chirality of the final aniline product originates from the 4-methylpentan-2-ol used to construct the ether side chain. Accessing enantiomerically pure forms of this secondary alcohol is the first critical step in an enantioselective synthesis.

A powerful method for obtaining chiral alcohols is through the biocatalytic asymmetric reduction of the corresponding ketone, 4-methyl-2-pentanone (B128772). nih.gov Various microorganisms and isolated enzymes (ketoreductases) can catalyze this reduction with high enantioselectivity, yielding either the (R)- or (S)-enantiomer depending on the specific biocatalyst used. These enzymatic reactions are advantageous as they are often highly selective and occur under mild conditions. nih.gov

Alternatively, chemical methods such as asymmetric hydrogenation using a chiral catalyst (e.g., a ruthenium- or rhodium-based complex with a chiral ligand) can be employed to reduce 4-methyl-2-pentanone to a single enantiomer of the alcohol.

With an enantiopure sample of (R)- or (S)-4-methylpentan-2-ol in hand, an enantioselective synthesis of the target aniline can be devised. The key step is the formation of the ether bond. A common method is the Williamson ether synthesis, where an alkoxide of the chiral alcohol reacts with a suitable electrophile, such as 4-fluoro-2-methyl-1-nitrobenzene or 4-bromo-2-methyl-1-nitrobenzene. The alkoxide is generated by treating the chiral alcohol with a strong base like sodium hydride (NaH). This SₙAr (nucleophilic aromatic substitution) reaction proceeds to form the chiral nitroaromatic precursor, 1-methyl-2-[(chiral-4-methylpentan-2-yl)oxy]-4-nitrobenzene.

Another approach is the Mitsunobu reaction, which allows for the coupling of the chiral alcohol with 3-methyl-4-nitrophenol (B363926) under mild, neutral conditions using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

If a synthetic route produces a racemic mixture of this compound, the enantiomers must be separated in a process called chiral resolution. libretexts.org

The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base.

Another established method is enzymatic kinetic resolution. In this technique, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on only one of the enantiomers of the racemic amine. google.com For example, the enzyme might selectively acylate one enantiomer in the presence of an acyl donor. This leaves one enantiomer in its original amine form while the other is converted to an amide. The resulting mixture of an unreacted amine and an amide can then be separated using standard techniques like chromatography or extraction.

Table 3: Common Chiral Resolving Agents for Amines

Resolving Agent Type Notes
(+)-Tartaric Acid Chiral Acid Readily available and widely used for resolving basic compounds. libretexts.orglibretexts.org
(-)-Malic Acid Chiral Acid Another common, naturally occurring resolving agent. libretexts.org
(-)-Mandelic Acid Chiral Acid Often effective for forming crystalline diastereomeric salts. libretexts.org
(+)-Camphor-10-sulfonic Acid Chiral Acid A strong acid, useful for amines that are weak bases. libretexts.org

| Lipases (e.g., Candida antarctica lipase B) | Enzyme | Used for kinetic resolution via enantioselective acylation. google.com |

This table is interactive. Click on the headers to sort the data.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Atom Economy and Process Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In an ideal scenario, all atoms from the reactants are incorporated into the final product, resulting in 100% atom economy.

A proposed synthesis of this compound could begin with the Williamson ether synthesis of 3-methyl-4-nitrophenol and a suitable alkylating agent like 2-chloro-4-methylpentane (B3392400). This is followed by the reduction of the intermediate, 3-methyl-1-nitro-4-[(4-methylpentan-2-yl)oxy]benzene, to the final product.

Theoretical Atom Economy of Proposed Synthesis:

Reaction StepReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Williamson Ether Synthesis 3-methyl-4-nitrophenol + 2-chloro-4-methylpentane + NaOH3-methyl-1-nitro-4-[(4-methylpentan-2-yl)oxy]benzeneNaCl + H₂O80.7%
Catalytic Hydrogenation 3-methyl-1-nitro-4-[(4-methylpentan-2-yl)oxy]benzene + 3H₂This compound2H₂O85.8%

Improving process efficiency beyond atom economy is crucial for a sustainable synthesis. Modern pharmaceutical and chemical manufacturing aims to reduce time, cost, and environmental footprint through process intensification. pharmasalmanac.com One key strategy is the adoption of continuous flow chemistry, where reactants are continuously mixed and reacted. pharmafeatures.com This approach offers superior heat and mass transfer, leading to better control over reaction conditions, potentially increasing yields and selectivity while minimizing side reactions. pharmasalmanac.compharmafeatures.com For the proposed synthesis, both the etherification and the nitro reduction could be adapted to a continuous flow process.

Furthermore, telescoping reactions, where sequential reaction steps are performed in a single reactor without isolating the intermediate, can significantly reduce waste and improve efficiency. nih.gov In the context of synthesizing this compound, a telescoped process could involve the ether synthesis followed directly by the nitro reduction, eliminating the need for workup and purification of the nitro-intermediate. nih.gov This not only saves on solvents and energy but also reduces operator exposure to potentially hazardous intermediates.

Evaluation of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green chemistry, as they often constitute the bulk of the waste generated in a chemical process.

In a traditional Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. masterorganicchemistry.comjk-sci.com However, these solvents are under increasing scrutiny due to their toxicity. Safer and more sustainable alternatives include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). 2-MeTHF is derived from renewable resources like corncobs and has limited miscibility with water, which simplifies product extraction and solvent recycling. researchgate.netwikipedia.org CPME is another promising green solvent, noted for its low peroxide formation, stability under both acidic and basic conditions, and high boiling point, which can help increase reaction rates. nih.govresearchgate.netmanufacturingchemist.com

Comparison of Traditional and Greener Solvents for Williamson Ether Synthesis:

SolventSourceKey Advantages of Greener AlternativePotential Drawbacks of Traditional Solvent
Dichloromethane (DCM) PetrochemicalCarcinogen, hazardous air pollutant. usc.edu
2-Methyltetrahydrofuran (2-MeTHF) Bio-based (renewable)Safer, easier to recycle, cleaner phase separations, better stability. chempoint.comriekemetals.com
Cyclopentyl Methyl Ether (CPME) PetrochemicalLow peroxide formation, high hydrophobicity, stable, high boiling point. nih.govmanufacturingchemist.com
Tetrahydrofuran (THF) PetrochemicalForms explosive peroxides, miscible with water making recovery difficult. manufacturingchemist.com

For the reduction of the nitro group, classic methods often employ stoichiometric metal reductants like zinc in acetic acid, which generate large amounts of metal waste. nih.gov A much greener approach is catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant, which ideally produces only water as a byproduct. mdpi.com The use of heterogeneous catalysts, such as platinum or palladium on carbon, allows for easy recovery and recycling of the catalyst. To further enhance the green credentials of this step, earth-abundant metal catalysts, such as those based on iron, are being developed for nitroarene reductions. nih.gov Transfer hydrogenation, using safer hydrogen donors like formic acid in combination with an iron catalyst, represents another sustainable alternative to traditional reduction methods. nih.gov

By thoughtfully selecting solvents, catalysts, and process methodologies, the synthesis of this compound can be designed to align with the principles of green chemistry, minimizing its environmental impact.

Chemical Reactivity and Derivatization Strategies of 3 Methyl 4 4 Methylpentan 2 Yl Oxy Aniline

Reactivity of the Aromatic Amine Moiety

The primary aromatic amine is the most reactive site in the molecule, directing the course of many of its chemical transformations. Its basicity and nucleophilicity, coupled with its powerful activating effect on the benzene (B151609) ring, are fundamental to its derivatization.

The aniline (B41778) moiety is characterized by its high reactivity toward electrophilic aromatic substitution. The amino group (-NH2) is a potent activating group and, along with the alkoxy group, directs incoming electrophiles to the ortho and para positions relative to their own locations on the ring. In 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, the amino group at C1, the methyl group at C3, and the alkoxy group at C4 collectively influence the regioselectivity of these reactions.

The -NH2 group is the strongest activator, directing incoming electrophiles primarily to the positions ortho (C2, C6) and para (C4) to itself. The C4 position is already substituted by the alkoxy group. The C2 and C6 positions are therefore electronically activated. The alkoxy group is also an ortho, para-director. Its para position (C1) is occupied by the amine, and its ortho positions are C3 and C5. The C3 position is blocked by a methyl group, leaving the C5 position activated. The methyl group at C3 is a weaker ortho, para-director, activating C2, C4, and C5.

Considering these combined effects, the positions most susceptible to electrophilic attack are C2 and C5, which are ortho to either the strongly activating amino or alkoxy group.

Common electrophilic substitution reactions include:

Halogenation: Aniline and its derivatives react readily with bromine water, often leading to poly-substitution. For instance, aniline yields a white precipitate of 2,4,6-tribromoaniline. To achieve controlled mono-substitution on a highly activated ring like that of the target compound, milder conditions are necessary.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid is often problematic. The strongly acidic medium can protonate the amino group to form an anilinium ion, which is a meta-directing and deactivating group. This can lead to a mixture of products and significant oxidative decomposition. A common strategy to circumvent this is to first protect the amino group via acetylation. The resulting acetanilide (B955) is less activated, allowing for more controlled nitration, typically yielding the para-nitro product, after which the acetyl group can be removed by hydrolysis.

Sulfonation: Treatment of aniline with sulfuric acid forms anilinium hydrogen sulfate, which upon heating, rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid).

The following table summarizes the expected major products from electrophilic aromatic substitution reactions on this compound, assuming controlled, mono-substitution.

ReactionReagentsExpected Major Product(s)Notes
BrominationBr2 in a non-polar solvent (e.g., CCl4)2-bromo-5-methyl-4-[(4-methylpentan-2-yl)oxy]aniline and/or 5-bromo-3-methyl-4-[(4-methylpentan-2-yl)oxy]anilineThe high activation of the ring may lead to polybromination if conditions are not carefully controlled.
Nitration (via Acetanilide)1. Acetic anhydride (B1165640) 2. HNO3, H2SO4, low temp. 3. H3O+, heat2-nitro-5-methyl-4-[(4-methylpentan-2-yl)oxy]aniline and/or 5-nitro-3-methyl-4-[(4-methylpentan-2-yl)oxy]anilineProtection of the amino group as an amide is crucial to prevent oxidation and control regioselectivity.
SulfonationFuming H2SO42-amino-5-methyl-6-[(4-methylpentan-2-yl)oxy]benzenesulfonic acidThe reaction proceeds via the anilinium salt, with the sulfonic acid group typically introduced at the position ortho to the amine.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the reaction of the amine with alkyl halides or other alkylating agents. It is a method for synthesizing secondary and tertiary amines. However, polyalkylation is a common side reaction, often leading to a mixture of products, including the quaternary ammonium (B1175870) salt. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled route to N-alkylation.

N-Acylation: This is a widely used reaction for the protection of amino groups or the synthesis of amides. The reaction typically involves an acyl chloride or acid anhydride in the presence of a base. As mentioned, N-acetylation is a key step in controlling the reactivity of the aniline ring during electrophilic substitution. Thioesters have also been developed as effective acylating agents for N-acylation of nitrogen-containing heterocycles.

Reaction TypeTypical ReagentsProduct Class
N-AlkylationAlkyl halide (e.g., CH3I)Secondary or Tertiary Amine
N-AcylationAcyl chloride (e.g., CH3COCl), Acid anhydride (e.g., (CH3CO)2O)Amide (e.g., N-acetyl derivative)
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH3CN)Secondary or Tertiary Amine

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. This process is known as diazotization. The resulting arenediazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N2).

The diazonium group can be replaced by a wide variety of nucleophiles, providing a powerful method for introducing functional groups onto the aromatic ring that are otherwise difficult to install directly.

Some key transformations of the diazonium salt include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF4).

Replacement by Iodide: Reaction with potassium iodide (KI) to introduce iodine (-I).

Replacement by Hydroxyl: Heating the diazonium salt in water to form a phenol.

Deamination: Replacement with a hydrogen atom (-H) using hypophosphorous acid (H3PO2).

These reactions provide a synthetic route to a vast array of substituted aromatic compounds starting from the parent aniline.

Modifications of the Alkyl Side Chain

The molecule possesses two distinct alkyl side chains: a methyl group directly attached to the aromatic ring and a 4-methylpentan-2-yl group as part of the ether linkage.

The methyl group at the C3 position is a benzylic methyl group. Alkyl groups attached to a benzene ring are susceptible to oxidation at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize an alkyl side chain, regardless of its length, to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. Thus, the methyl group on the ring could be oxidized to a carboxylic acid under vigorous conditions.

Potential Reaction: this compound + KMnO4 (hot, conc.) → 4-amino-5-[(4-methylpentan-2-yl)oxy]benzoic acid

The 4-methylpentan-2-yl side chain lacks a benzylic position directly activated by the aromatic ring. Therefore, its oxidation would be less specific and likely require harsh conditions that could also affect other parts of the molecule. Free-radical halogenation, for instance with N-bromosuccinimide (NBS), typically occurs at allylic or benzylic positions due to the stability of the resulting radical intermediate. For the saturated alkyl chain of the ether, such reactions would be less selective.

Functionalization of the 4-methylpentan-2-yl Group

Specific methodologies for the functionalization of the 4-methylpentan-2-yl group within the context of this compound are not documented in available research literature. In broader organic synthesis, the functionalization of such saturated alkyl chains typically requires forcing conditions, such as those seen in free-radical halogenation, or advanced techniques like selective C-H activation, which have not been reported for this specific compound.

Synthesis of Analogues and Derivatives for Structure-Reactivity Studies

Comprehensive structure-reactivity relationship studies involving the synthesis of analogues and derivatives of this compound are not described in the current body of scientific literature. Such studies would be valuable in determining the impact of structural modifications on the compound's chemical and biological properties.

Exploration of Different Alkyl Ether Chains

Similarly, research on the synthesis and properties of analogues with different alkyl ether chains at the 4-position of the 3-methylaniline core has not been reported. This would involve replacing the 4-methylpentan-2-yl group with other alkyl or aryl groups to investigate how changes in the ether linkage affect the molecule's characteristics.

Advanced Spectroscopic and Computational Characterization of 3 Methyl 4 4 Methylpentan 2 Yl Oxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For a molecule with the complexity of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning all proton and carbon signals and confirming the molecular framework.

Two-dimensional NMR experiments are critical for mapping the connectivity of atoms within a molecule. emerypharma.com Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that is vital for piecing together the structural puzzle. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and throughout the 4-methylpentan-2-yl side chain, establishing the sequence of these aliphatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu This is the primary method for assigning the carbon signals based on the more easily interpreted proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This technique is crucial for connecting different fragments of the molecule. For instance, an HMBC correlation between the proton at the C2' position of the pentyl group and the C4 carbon of the aromatic ring would definitively confirm the ether linkage at that position. Similarly, correlations from the methyl protons (C7) to the aromatic carbons C2, C3, and C4 would verify the position of the methyl group on the aniline (B41778) ring.

The following tables represent the predicted ¹H and ¹³C NMR data and the key 2D NMR correlations for the target compound.

Predicted ¹H and ¹³C NMR Data

Key Predicted 2D NMR Correlations

The 4-methylpentan-2-yl group contains a stereocenter at the C2' position, meaning the compound can exist as two enantiomers. Determining the absolute configuration at this center is a critical aspect of its characterization. NMR-based methods provide a powerful means to achieve this without the need for X-ray crystallography. echemi.com

One of the most established techniques is the Mosher's ester method. nih.govspringernature.com This method involves the chemical derivatization of a chiral alcohol (or amine) with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. Although the target molecule is a secondary ether, this method can be applied to its precursor, 4-methylpentan-2-ol. echemi.com

The procedure involves preparing two separate samples: the (R)-MTPA ester and the (S)-MTPA ester of the chiral alcohol. springernature.com The ¹H NMR spectra of these two diastereomeric esters are then recorded and compared. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, protons located on one side of the MTPA plane in the (R)-ester will experience shielding (shift to a lower ppm), while those in the (S)-ester will be deshielded (shift to a higher ppm), and vice versa for protons on the other side. oregonstate.edu By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be reliably assigned. nih.gov

Alternatively, chiral shift reagents, such as lanthanide complexes, can be used. These reagents form diastereomeric complexes with the analyte in the NMR tube, inducing chemical shift differences between the enantiomers that allow for their differentiation and, in some cases, the assignment of absolute configuration.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. For this compound (C₁₃H₂₁NO), the expected exact mass of the protonated molecular ion ([M+H]⁺) would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Formula: C₁₃H₂₁NO

Calculated Monoisotopic Mass: 207.1623 u

Calculated [M+H]⁺: 208.1696 u

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable structural information. The fragmentation of this compound would be expected to follow pathways characteristic of both alkyl aryl ethers and anilines.

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen on the alkyl chain, which is a common pathway for ethers. youtube.com

Ether Bond Cleavage: Scission of the aryl C-O bond, leading to the formation of an ion corresponding to the 3-methyl-4-aminophenoxy radical or a 4-methylpentan-2-yl cation.

Alkyl Chain Fragmentation: Loss of neutral fragments from the alkyl side chain, such as the loss of an isobutyl group, leading to a prominent fragment ion.

Benzylic-type Cleavage: Cleavage of the ether bond with a hydrogen rearrangement to form a 3-methyl-4-hydroxylaniline radical cation.

Predicted Key MS/MS Fragments for [C₁₃H₂₁NO+H]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. iitm.ac.in These spectra are characteristic of the functional groups present and can serve as a molecular fingerprint.

For this compound, the key vibrational modes would include:

N-H Stretches: The primary amine group will show two distinct bands in the IR spectrum, corresponding to asymmetric and symmetric stretching, typically in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pentyl groups are observed just below 3000 cm⁻¹. vscht.cz

C=C Stretches: Aromatic ring stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The aryl-alkyl ether linkage is characterized by a strong asymmetric C-O-C stretching band, typically found around 1250 cm⁻¹.

N-H Bend: The scissoring deformation of the -NH₂ group usually appears as a strong band near 1620 cm⁻¹. researchgate.net

Out-of-Plane Bending: The C-H out-of-plane (OOP) bending modes in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic ring.

Predicted Vibrational Frequencies

Table of Compound Names

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To study this compound, suitable single crystals of the compound or its derivatives would first need to be prepared.

Determination of Solid-State Molecular Structure and Conformation

Once a suitable crystal is obtained and analyzed by X-ray diffraction, a detailed picture of the molecule's solid-state structure emerges. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. For this compound, particular attention would be paid to the conformation of the flexible (4-methylpentan-2-yl)oxy side chain and the geometry of the aniline ring.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4

This table represents the kind of crystallographic parameters that would be determined. Actual values would depend on the specific crystalline derivative.

The analysis would reveal the planarity of the aniline ring and the orientation of the methyl and alkoxy substituents relative to it. The conformation of the chiral (4-methylpentan-2-yl)oxy group, including the torsion angles along the C-O and C-C bonds of the chain, would be a key aspect of the structural determination.

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound would interact with their neighbors through various non-covalent forces. The primary intermolecular interaction expected for an aniline derivative is hydrogen bonding, involving the amino (-NH₂) group as a hydrogen bond donor. The oxygen atom of the alkoxy group could act as a hydrogen bond acceptor.

Table 2: Hypothetical Intermolecular Interaction Data for a Derivative of this compound

Interaction Type Donor-Acceptor Distance (Å) Angle (°)
N-H···O Value Value

This table illustrates the type of data that would be extracted from the crystal structure to describe the intermolecular forces.

Computational Chemistry and Molecular Modeling

In the absence of experimental data, computational methods can provide valuable insights into the properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. jmaterenvironsci.com For this compound, DFT calculations could be employed to optimize the molecular geometry and to calculate various electronic properties.

These calculations would yield information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Calculated Electronic Properties for this compound using DFT

Property Calculated Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value

This table shows examples of electronic properties that would be calculated using DFT methods.

Conformational Analysis and Energy Landscape Mapping

The (4-methylpentan-2-yl)oxy side chain of the target molecule is flexible, meaning the molecule can exist in multiple conformations. A systematic conformational analysis could be performed by rotating the single bonds in this side chain and calculating the corresponding energy. This would allow for the mapping of the potential energy surface and the identification of low-energy, stable conformers. Such studies have been performed on other flexible aniline derivatives to understand their conformational preferences. researchgate.net The results would indicate the most likely shapes the molecule adopts.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are also a powerful tool for predicting spectroscopic parameters. For this compound, it would be possible to calculate the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These theoretical spectra could then be compared with experimentally obtained spectra to aid in the assignment of the observed vibrational bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to support the structural characterization of the molecule. jmaterenvironsci.com

Table 4: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic Data Experimental Value Calculated Value
Key IR Frequency (cm⁻¹) Value Value
¹³C NMR Chemical Shift (ppm) Value Value

This table illustrates how calculated spectroscopic data would be compared with experimental results for validation.

Elucidation of Reaction Mechanisms and Transition States

Hypothetical Reaction Pathways:

Reactions involving this compound would likely proceed through pathways characteristic of aromatic amines and ethers. These can be broadly categorized into electrophilic aromatic substitution, reactions at the amino group, and cleavage of the ether bond.

Electrophilic Aromatic Substitution: The aniline moiety is highly activated towards electrophilic attack due to the electron-donating nature of the amino and alkoxy groups. The directing effects of these substituents would likely favor substitution at the positions ortho and para to the amino group. However, since the para position is blocked by the alkoxy group, electrophilic attack is anticipated to occur at the positions ortho to the amino group (C2 and C6). The methyl group at C3 provides some steric hindrance at the C2 position.

Reactions at the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can readily react with electrophiles such as acylating or alkylating agents. The transition states for these reactions would involve the formation of a new bond to the nitrogen atom, leading to a positively charged intermediate that subsequently loses a proton to yield the final product.

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. The mechanism would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether linkage.

Computational Modeling of Transition States:

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model the reaction mechanisms and elucidate the structures and energies of transition states.

A hypothetical computational study on the nitration of this compound could provide valuable data. The reaction would proceed via the formation of a Wheland intermediate (a resonance-stabilized carbocation). DFT calculations could be employed to determine the geometries and energies of the reactants, intermediates, transition states, and products for substitution at different positions on the aromatic ring.

Table 1: Hypothetical Calculated Energy Profile for the Nitration of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (ortho-attack)+15 to +20
Wheland Intermediate (ortho)+5 to +10
Transition State (meta-attack)+25 to +30
Wheland Intermediate (meta)+15 to +20
Product (ortho-nitro)-10 to -15

Note: The values presented in this table are hypothetical and are intended to illustrate the expected relative energies for different steps in an electrophilic aromatic substitution reaction. Actual values would require specific DFT calculations.

The activation energy, determined by the energy difference between the reactants and the highest energy transition state, would provide insight into the reaction kinetics. The lower activation energy for ortho-attack compared to meta-attack would confirm the directing effects of the amino and alkoxy groups.

Further computational analyses could involve:

Frequency Calculations: To confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency) or a stable intermediate (all real frequencies).

Intrinsic Reaction Coordinate (IRC) Calculations: To map the reaction pathway from the transition state to the corresponding reactants and products, confirming the connectivity of the stationary points on the potential energy surface.

The insights gained from such computational studies would be invaluable for designing synthetic routes and predicting the reactivity of this compound and its derivatives in various chemical environments.

Role of 3 Methyl 4 4 Methylpentan 2 Yl Oxy Aniline As a Synthetic Intermediate in Materials Science and Specialty Chemicals

Precursor for Advanced Dye and Pigment Synthesis

Aniline (B41778) and its derivatives are foundational precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The specific substitution pattern of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline suggests it could be a valuable intermediate for creating colorants with tailored properties.

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich partner. The substituents on the aniline ring play a crucial role in determining the final color and spectroscopic properties of the dye.

The 3-methyl group and the 4-alkoxy group are both electron-donating. These groups can influence the electronic properties of the resulting dye molecule, often leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which results in deeper and more vibrant colors. The bulky nature of the 4-methylpentan-2-yl group is also significant. This steric hindrance can impact the planarity of the dye molecule, which in turn can affect its photophysical properties, such as its molar absorptivity and fluorescence quantum yield.

It is hypothesized that the branched alkyl chain of the ether group could also enhance the solubility of the resulting dyes in organic solvents and polymer matrices, a desirable characteristic for many applications.

Table 1: Predicted Spectroscopic Properties of Azo Dyes Derived from Substituted Anilines

Aniline PrecursorSubstituentsPredicted λmax (nm)Predicted Molar Absorptivity (ε)Predicted Solubility
AnilineNone~400-420ModerateLow
4-methoxyaniline4-OCH₃~430-450HighModerate
3-methyl-4-methoxyaniline3-CH₃, 4-OCH₃~440-460HighModerate
This compound 3-CH₃, 4-O-branched alkyl ~450-470 High High

Note: The data in this table is illustrative and based on established principles of dye chemistry, not on experimental results for the specific compound.

Dyes derived from sterically hindered anilines can find applications in functional organic materials where specific photophysical properties are required. The bulky alkoxy group in dyes derived from this compound could prevent close packing of the chromophores in the solid state. This aggregation-induced emission (AIE) or twisted intramolecular charge transfer (TICT) behavior can be beneficial in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

The enhanced solubility imparted by the branched alkyl chain would be advantageous for processing these materials into thin films for use in optical data storage or as dichroic dyes in liquid crystal displays (LCDs).

Utilization in Polymer Chemistry

Aniline derivatives can be polymerized to form polyanilines (PANI), a class of conducting polymers with a wide range of applications. The substituents on the aniline monomer significantly influence the properties of the resulting polymer.

This compound can serve as a monomer in the oxidative polymerization to produce a substituted polyaniline. The presence of substituents on the aromatic ring is known to affect the polymerization process. Electron-donating groups can facilitate the oxidation of the monomer, influencing the reaction kinetics. However, the significant steric bulk of the (4-methylpentan-2-yl)oxy group might hinder the polymerization process, potentially leading to polymers with lower molecular weights compared to unsubstituted aniline. nih.gov

Techniques such as emulsion polymerization could be employed to control the polymerization of such a sterically demanding monomer, potentially leading to well-defined polymer nanostructures.

The incorporation of this compound units into a polymer backbone would introduce specific functionalities. The bulky and flexible alkoxy side chains would likely increase the free volume within the polymer matrix, disrupting the close packing of polymer chains. This would be expected to enhance the solubility of the polyaniline derivative in common organic solvents, a significant advantage for processability. rsc.org

However, the increased distance between polymer chains due to the bulky substituents would likely decrease the electrical conductivity of the material, as it would impede inter-chain charge hopping. nih.gov This trade-off between solubility and conductivity is a common theme in the design of functionalized conducting polymers.

Table 2: Predicted Properties of Polyanilines Derived from Substituted Anilines

MonomerSubstituentsPredicted Solubility in Organic SolventsPredicted Electrical Conductivity
AnilineNoneLowHigh
2-methylaniline2-CH₃ModerateModerate-High
2-methoxyaniline2-OCH₃Moderate-HighModerate
This compound 3-CH₃, 4-O-branched alkyl High Low-Moderate

Note: This table presents predicted trends based on the known effects of substituents on polyaniline properties.

Synthesis of Ligands for Catalysis

The aniline moiety is a common scaffold for the synthesis of ligands used in transition metal catalysis. The steric and electronic properties of these ligands are critical for the activity and selectivity of the catalyst.

Sterically demanding anilines are precursors to a variety of bulky ligands, such as N-heterocyclic carbenes (NHCs), β-diketiminates, and phosphine (B1218219) ligands. These bulky ligands are instrumental in stabilizing reactive metal centers and creating a specific coordination environment that can favor certain reaction pathways. rsc.orgrsc.org

The synthesis of a ligand from this compound would result in a structure with a significant steric profile around the coordinating atom (e.g., nitrogen or a subsequently introduced phosphorus atom). This could be advantageous in cross-coupling reactions where the ligand's bulk can promote reductive elimination and prevent catalyst deactivation. The electron-donating nature of the methyl and alkoxy groups would also influence the electronic properties of the metal center, which can be fine-tuned for optimal catalytic performance.

Building Block for Other Advanced Organic Frameworks

Advanced organic frameworks are a class of materials characterized by their highly ordered, porous structures, which are constructed from organic building blocks linked by strong bonds. These materials are of significant interest for applications in gas storage, catalysis, and sensing. Typically, the organic linkers used in these frameworks possess specific geometries and functional groups that dictate the final structure and properties of the material.

Aniline and its derivatives can, in principle, serve as precursors for such building blocks, often after modification to introduce carboxylic acid, boronic acid, or other reactive groups that can form coordination bonds with metal ions (in MOFs) or covalent bonds with other organic linkers (in COFs). The amine group itself can also be a site for post-synthetic modification or can play a role in directing the framework's assembly.

However, in the case of this compound, there is no specific data available in the current body of scientific literature to suggest its use in this capacity. Research in the field of advanced organic frameworks is extensive, yet it does not include examples of this particular molecule being utilized as a primary building block. The synthesis of such frameworks requires bifunctional or multifunctional linkers to build up the porous network, and it is possible that this aniline derivative has not been explored for this purpose or that the research has not been published.

The bulky and flexible (4-methylpentan-2-yl)oxy group could potentially influence the solubility of any resulting polymers or frameworks, a property that is often desirable. researchgate.netnih.gov However, without specific studies, its impact on the formation of highly ordered, crystalline frameworks remains speculative. The majority of research on substituted anilines focuses on their use in conducting polymers like polyaniline, where the substituents are used to tune solubility and processability. nih.govworldscientific.com

Due to the lack of available research findings, no data tables or detailed research findings on the use of this compound as a building block for advanced organic frameworks can be provided.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways

The traditional synthesis of substituted anilines often involves multi-step processes that may not be the most efficient or environmentally benign. Future research could focus on developing novel and unconventional synthetic routes to 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline. This could include the exploration of biocatalytic methods, where enzymes are used to mediate key bond-forming reactions, potentially offering high selectivity and milder reaction conditions. Another avenue is the use of continuous flow chemistry, which can offer improved reaction control, scalability, and safety. nih.gov

Table 1: Hypothetical Comparison of Synthetic Pathways for this compound

Synthetic PathwayPotential AdvantagesPotential Challenges
Traditional Multi-Step Synthesis Well-established reaction mechanisms.Lower overall yield, more waste generation.
Biocatalytic Approach High stereoselectivity, environmentally friendly.Enzyme stability and availability.
Continuous Flow Chemistry Enhanced safety, scalability, and control.Initial setup costs and optimization.
One-Pot Synthesis Increased efficiency, reduced waste.Compatibility of reagents and intermediates.

Development of Highly Efficient and Selective Catalytic Transformations

Substituted anilines are valuable precursors in a wide range of catalytic reactions, including cross-coupling reactions to form C-N, C-C, and C-O bonds. Future research on this compound could involve its use as a substrate in the development of novel catalytic transformations. For instance, its amino group could be a handle for directed C-H functionalization, allowing for the selective introduction of functional groups at specific positions on the aromatic ring. acs.org

Furthermore, the development of catalysts that can selectively functionalize the aniline (B41778) ring in the presence of the chiral alkoxy group without causing racemization would be of significant interest. This could involve the design of new ligands for transition metal catalysts that can recognize and interact with the substrate in a highly specific manner. rsc.org The exploration of organocatalytic methods for the transformation of this aniline derivative also presents a promising research avenue.

Expansion of Its Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center in the (4-methylpentan-2-yl)oxy group makes this compound an attractive candidate as a chiral building block in asymmetric synthesis. wikipedia.org Future research could focus on utilizing this inherent chirality to control the stereochemical outcome of reactions at remote positions on the molecule or in intermolecular reactions. This could involve its use as a chiral ligand for a metal catalyst or as a chiral auxiliary that can be attached to a substrate to direct a stereoselective reaction and then subsequently removed. wikipedia.org

The synthesis of both enantiomers of this compound would be a crucial first step, allowing for the synthesis of either enantiomer of a target molecule. nih.gov Its application in the synthesis of biologically active compounds and complex natural products could then be explored, potentially leading to the discovery of new therapeutic agents. nih.gov

Table 2: Potential Applications in Asymmetric Synthesis

ApplicationDescriptionPotential Outcome
Chiral Ligand The aniline nitrogen could coordinate to a metal center, with the chiral side chain influencing the metal's coordination sphere.Enantioselective catalysis of various reactions.
Chiral Auxiliary Temporarily attached to a prochiral substrate to induce diastereoselectivity in a subsequent reaction.Synthesis of enantiomerically pure compounds.
Chiral Starting Material The chiral center is incorporated into the final target molecule.Access to novel chiral molecules with potential biological activity.

Advanced Theoretical Investigations into Its Reactivity and Structure

Computational chemistry offers powerful tools for understanding the structure, reactivity, and electronic properties of molecules. tandfonline.comnih.govumn.edu Advanced theoretical investigations on this compound could provide valuable insights that guide experimental studies. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

These calculations could help in understanding the reactivity of the aniline ring and the influence of the methyl and chiral alkoxy substituents. tandfonline.comumn.edu Furthermore, computational modeling could be used to study the transition states of potential reactions involving this molecule, providing insights into reaction mechanisms and selectivity. mdpi.com Such theoretical studies would be invaluable for the rational design of new catalysts and synthetic pathways. tandfonline.comnih.gov

Table 3: Proposed Theoretical Investigations

Computational MethodProperty to be InvestigatedPotential Insights
Density Functional Theory (DFT) Molecular geometry, electronic structure (HOMO/LUMO), partial atomic charges. tandfonline.comumn.eduPrediction of reactivity hotspots and spectroscopic properties. researchgate.netmdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) Nature of chemical bonds and intermolecular interactions.Understanding the influence of substituents on the aromatic system.
Molecular Dynamics (MD) Simulations Conformational analysis and solvent effects.Insight into the dynamic behavior of the molecule in solution.
Transition State Calculations Reaction mechanisms and activation energies.Rationalizing and predicting reaction outcomes and selectivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline, and how can regioselectivity be controlled during etherification?

  • Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For regioselectivity, use steric/electronic directing groups (e.g., methyl at the 3-position) to favor para-substitution. A method analogous to the synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide ( ) can be adapted: reflux the aniline derivative with 4-methylpentan-2-yl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor reaction progress via TLC and purify via column chromatography.

Q. How should researchers characterize the purity and structure of this compound?

  • Answer : Combine multiple techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons, ether linkage) via ¹H/¹³C NMR.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., exact mass ≈ 235.18 g/mol).
  • X-ray Crystallography : If crystals are obtainable (e.g., by slow evaporation in methanol), use SHELX programs ( ) for structure refinement.

Q. What solvent systems are recommended for solubility and stability studies?

  • Answer : Test solubility in DMSO, methanol, and chloroform. For stability, avoid acidic conditions to prevent hydrolysis of the ether bond. Store under inert gas (N₂/Ar) at –20°C, as recommended for similar aniline derivatives ( ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for redox potential. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to enzymes like aldehyde oxidase (). Validate predictions with in vitro assays (e.g., CYP450 inhibition studies).

Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo models?

  • Answer : Discrepancies may arise from interspecies differences in enzyme expression. Conduct species-specific microsomal assays () and compare with in vivo pharmacokinetic data. Adjust for factors like plasma protein binding using equilibrium dialysis.

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed for this compound?

  • Answer : For twinned crystals, employ SHELXL’s twin refinement tools ( ). Optimize crystal growth using additives (e.g., PEG 4000) or seeding. Low-resolution data may require complementary techniques like powder XRD or electron diffraction.

Q. What are the dominant metabolic pathways, and how can metabolites be identified?

  • Answer : Phase I metabolism likely involves O-dealkylation (via CYP3A4) or hydroxylation. Use LC-HRMS to detect metabolites (e.g., exact mass 206.1267 for dealkylated products, as in ). Confirm with isotopic labeling or synthetic standards.

Q. How should researchers design toxicity studies to address potential aromatic amine hazards?

  • Answer : Follow OECD guidelines for Ames tests (bacterial mutagenicity) and micronucleus assays. Monitor for reactive intermediates (e.g., nitroso derivatives) using trapping agents like glutathione ().

Methodological Notes

  • Synthesis Optimization : If yields are low, explore microwave-assisted synthesis to reduce reaction time ( ).
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs) to confirm assignments.
  • Safety : Use fume hoods and PPE (gloves, goggles) as per REACH guidelines ( ) due to potential amine toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.